2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide
CAS No.: 901248-09-7
Cat. No.: VC7078934
Molecular Formula: C24H17FN4O
Molecular Weight: 396.425
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901248-09-7 |
|---|---|
| Molecular Formula | C24H17FN4O |
| Molecular Weight | 396.425 |
| IUPAC Name | 2-(8-fluoro-3-phenylpyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide |
| Standard InChI | InChI=1S/C24H17FN4O/c25-17-11-12-21-19(13-17)24-20(14-26-21)23(16-7-3-1-4-8-16)28-29(24)15-22(30)27-18-9-5-2-6-10-18/h1-14H,15H2,(H,27,30) |
| Standard InChI Key | BRFITJVXNJJXBE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)CC(=O)NC5=CC=CC=C5 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[4,3-c]quinoline backbone substituted with fluorine at position 8, a phenyl group at position 3, and an N-phenylacetamide moiety at position 1 (Figure 1). The quinoline system’s planar structure facilitates π-π stacking interactions, while the fluorine atom enhances electronegativity and metabolic stability . The acetamide group introduces hydrogen-bonding potential, critical for target binding.
Table 1: Key Structural and Physical Properties
Spectroscopic Characterization
Although experimental spectra for this compound are unavailable, analogous pyrazoloquinolines are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) . For example, methyl 2-(8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)phenylether (a structural analog) exhibits distinct aromatic proton signals between δ 7.2–8.5 ppm in -NMR, with methyl groups appearing near δ 2.3–2.5 ppm . Fluorine substitution typically causes deshielding effects in -NMR, while the acetamide carbonyl resonates near δ 165–170 ppm in -NMR .
Synthesis and Optimization Strategies
Reaction Pathways
Pyrazoloquinoline synthesis generally involves cyclocondensation of aminopyrazoles with carbonyl compounds . For 2-{8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}-N-phenylacetamide, a plausible route includes:
-
Quinoline Formation: Condensation of 8-fluoro-3-phenylquinoline-4-carbaldehyde with hydrazine to generate the pyrazole ring .
-
Acetamide Coupling: Reaction with N-phenylchloroacetamide under Ullmann or Buchwald-Hartwig conditions .
Table 2: Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 65–70% | |
| Acetamide Installation | Pd(OAc), Xantphos, KPO, 110°C | 55% |
Purification and Yield Challenges
Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol . The fluorine atom’s electron-withdrawing effect may reduce reactivity, necessitating prolonged reaction times . Reported yields for similar compounds range from 50–70%, suggesting optimization opportunities via microwave-assisted synthesis or catalyst screening .
Biological Activity and Mechanism of Action
Hypothesized Targets
Pyrazoloquinolines inhibit kinases (e.g., JAK2, EGFR) and modulate G-protein-coupled receptors (GPCRs) . The acetamide group may enhance binding to ATP pockets in kinases, while the fluorine improves membrane permeability.
Comparative Pharmacological Data
Although direct studies are lacking, 8-chloro-2-phenyl-2,5-dihydro-pyrazolo[4,3-c]quinolin-3-one (PubChem CID 10379792) shows IC values of 1.2 µM against breast cancer cell lines . Fluorinated analogs like 8-fluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline exhibit improved bioavailability over non-fluorinated derivatives .
Structural Analogs and Structure-Activity Relationships (SAR)
Impact of Substituents
-
Fluorine at Position 8: Enhances metabolic stability and target affinity .
-
Phenyl at Position 3: Increases lipophilicity, aiding blood-brain barrier penetration .
-
Acetamide Side Chain: Facilitates hydrogen bonding with serine/threonine kinases.
Table 3: Comparison with Pyrazoloquinoline Analogs
Future Research Directions
-
In Vitro Screening: Prioritize assays against kinase targets (e.g., EGFR, VEGFR) and cancer cell lines.
-
ADMET Profiling: Evaluate solubility, plasma stability, and cytochrome P450 interactions.
-
Computational Modeling: Molecular docking to identify potential binding modes with JAK2 or PARP enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume